molecular formula C22H18BrNO2 B11513943 2-Bromo-6-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol

2-Bromo-6-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol

Cat. No.: B11513943
M. Wt: 408.3 g/mol
InChI Key: URZMYGWYRVRWBJ-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol is a complex organic compound that belongs to the class of benzoquinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various substituted phenols .

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoquinoline derivatives, such as:

Uniqueness

2-Bromo-6-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H18BrNO2

Molecular Weight

408.3 g/mol

IUPAC Name

2-bromo-6-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol

InChI

InChI=1S/C22H18BrNO2/c1-3-26-20-12-15(11-17(23)22(20)25)19-10-13(2)21-16-7-5-4-6-14(16)8-9-18(21)24-19/h4-12,25H,3H2,1-2H3

InChI Key

URZMYGWYRVRWBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NC3=C(C(=C2)C)C4=CC=CC=C4C=C3)Br)O

Origin of Product

United States

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